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(S)-2-Amino-4-(4-
Compound Name:
bromophenyl)butanoic acid

Cat. No.: B1403578

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic a-amino acid. Its
structure, featuring a bromo-substituted phenyl group, makes it a valuable building block in
medicinal chemistry and drug development. The presence of the bromine atom offers a site for
further chemical modification through cross-coupling reactions, allowing for the synthesis of a
diverse range of derivatives. Furthermore, the chiral nature of this amino acid is crucial for its
interaction with biological targets. This technical guide provides a comprehensive overview of
its chemical properties, a representative synthetic protocol, and its relevance in the context of
drug development, particularly as a potential precursor for inhibitors of critical cell cycle
proteins.

Physicochemical Properties

The key quantitative data for (S)-2-Amino-4-(4-bromophenyl)butanoic acid are summarized
in the table below for easy reference and comparison.
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Property Value Source(s)
Molecular Weight 258.12 g/mol [1]
Molecular Formula C10H12BrNO2 [1]

CAS Number 1260587-25-4 [1][2]

O=C(O)--INVALID-LINK--
SMILES [1]
CCC1=CC=C(Br)C=C1

DKLOOEYUDFTYNM-
InChl Key [2]
VIFPVBQESA-N

Representative Experimental Protocol: Asymmetric
Synthesis

While a specific, published, step-by-step protocol for the synthesis of (S)-2-Amino-4-(4-
bromophenyl)butanoic acid is not readily available in the searched literature, a general and
robust method for the asymmetric synthesis of a-amino acids involves the alkylation of a chiral
glycine equivalent. The following protocol is a representative example based on the alkylation
of a Ni(ll) complex of a Schiff base derived from glycine and a chiral auxiliary. This method is
known for its high stereoselectivity.

Materials:

Ni(Il) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone
(or a similar chiral auxiliary)

1-bromo-2-(4-bromophenyl)ethane

Aprotic solvent (e.g., acetonitrile, DMF)

Base (e.g., powdered KOH, DBU)

Hydrochloric acid (for hydrolysis)

lon-exchange resin (for purification)
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» Standard laboratory glassware and purification apparatus (chromatography)
Procedure:

 Alkylation: The chiral Ni(ll) complex of the glycine Schiff base is dissolved in an aprotic
solvent under an inert atmosphere (e.g., argon or nitrogen). To this solution, a strong, non-
nucleophilic base is added, followed by the dropwise addition of 1-bromo-2-(4-
bromophenyl)ethane at a controlled temperature (often room temperature or slightly below).
The reaction is stirred until completion, which can be monitored by thin-layer
chromatography (TLC).

o Hydrolysis: Upon completion of the alkylation, the reaction mixture is quenched, and the
solvent is removed under reduced pressure. The resulting crude product, the alkylated Ni(Il)
complex, is then subjected to acidic hydrolysis (e.g., with 6N HCI) to cleave the Schiff base
and release the amino acid and the chiral auxiliary.

 Purification and Isolation: The aqueous solution containing the crude (S)-2-Amino-4-(4-
bromophenyl)butanoic acid is washed with an organic solvent to remove the chiral
auxiliary. The aqueous layer is then neutralized and the amino acid is purified using ion-
exchange chromatography. The fractions containing the desired product are collected,
combined, and the solvent is evaporated to yield the pure amino acid.

Relevance in Drug Development and Biological
Context

Non-natural amino acids like (S)-2-Amino-4-(4-bromophenyl)butanoic acid are of significant
interest in drug discovery as they can be incorporated into peptides to enhance their stability
and binding affinity or used as scaffolds for the synthesis of small molecule inhibitors.

A key area of application for structurally related compounds is in the development of inhibitors
for Centromere-associated protein E (CENP-E). CENP-E is a kinesin-like motor protein that
plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[3]
[4] Inhibition of CENP-E's ATPase activity disrupts this process, leading to mitotic arrest and
ultimately, apoptosis of the cancer cell.[4][5] This makes CENP-E a promising target for
anticancer therapies. A known inhibitor of CENP-E, GSK923295, is synthesized from a
precursor that is structurally similar to (S)-2-Amino-4-(4-bromophenyl)butanoic acid.
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The following diagram illustrates the logical workflow of how an inhibitor derived from a
compound like (S)-2-Amino-4-(4-bromophenyl)butanoic acid could interfere with the cell
cycle.
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Logical workflow of CENP-E inhibition in the cell cycle.

This diagram illustrates that (S)-2-Amino-4-(4-bromophenyl)butanoic acid can serve as a
starting material for the synthesis of a CENP-E inhibitor. This inhibitor then targets the CENP-E
motor protein, which is essential for proper chromosome alignment during the metaphase stage
of mitosis. Inhibition of CENP-E leads to chromosome misalignment, which in turn activates the
spindle assembly checkpoint, causing the cell to arrest in mitosis and potentially undergo
apoptosis. This targeted disruption of the cell cycle in rapidly dividing cancer cells is a key
strategy in modern oncology drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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